2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C15H13ClN6O |
|---|---|
Molecular Weight |
328.75 g/mol |
IUPAC Name |
2-chloro-N-(2-pyridin-4-ylethyl)-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H13ClN6O/c16-14-2-1-12(22-10-19-20-21-22)9-13(14)15(23)18-8-5-11-3-6-17-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,18,23) |
InChI Key |
ZBOGMNYWWONCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CC=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nitration and Chlorination
Electrophilic nitration of benzoic acid derivatives at the para position relative to the carboxyl group, followed by chlorination using thionyl chloride or phosphorus pentachloride, yields 2-chloro-5-nitrobenzoyl chloride. Subsequent hydrolysis under controlled basic conditions (e.g., NaOH, 100°C) generates 2-chloro-5-nitrobenzoic acid, a key intermediate.
Reduction of Nitro Group
Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine, producing 2-chloro-5-aminobenzoic acid. This intermediate is critical for subsequent cyclization to form the tetrazole ring.
Tetrazole Ring Formation
The 1H-1,2,3,4-tetraazol-1-yl moiety at position 5 is introduced via a [2+3] cycloaddition between a nitrile intermediate and sodium azide.
Nitrile Intermediate Synthesis
2-Chloro-5-aminobenzoic acid is converted to 2-chloro-5-cyanobenzoic acid through a Sandmeyer reaction (CuCN, NaNO₂, HCl). Alternatively, direct cyanation using trimethylsilyl cyanide (TMSCN) under palladium catalysis offers higher regioselectivity.
Cycloaddition Reaction
The nitrile group undergoes cyclization with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂) as a catalyst. This reaction, conducted in dimethylformamide (DMF) at 120°C for 12–24 hours, yields 2-chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitrile formation | CuCN, NaNO₂, HCl, 0–5°C | 78% | |
| Tetrazole cyclization | NaN₃, NH₄Cl, DMF, 120°C, 24h | 65% |
Amide Bond Formation with 2-(4-Pyridyl)Ethylamine
The final step involves coupling the carboxylic acid with 2-(4-pyridyl)ethylamine.
Acid Activation
2-Chloro-5-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Alternatively, coupling agents such as EDCl/HOBt or HATU facilitate direct amidation under mild conditions.
Amine Coupling
The activated acid reacts with 2-(4-pyridyl)ethylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N) at 0–25°C. Purification via recrystallization (e.g., ethanol/water) or column chromatography affords the final product.
Coupling Optimization Table
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilization of the benzoic acid on Wang resin enables stepwise functionalization, though scalability remains challenging.
Challenges and Optimization
Regioselectivity in Tetrazole Formation
The cycloaddition reaction often produces a mixture of 1H- and 2H-tetrazole regioisomers. Using ZnBr₂ as a catalyst favors the 1H-tetrazole isomer (7:1 selectivity).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ethyl chain.
Reduction: Reduction reactions can occur at the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium thiolate.
Major Products
Oxidation: Oxidation of the pyridyl ethyl chain can lead to the formation of pyridyl carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding benzamide without the chloro substituent.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 328.75 g/mol. Its structure features a chloro group, a pyridyl moiety, and a tetraazolyl substituent attached to a benzamide backbone. These functional groups contribute to its unique reactivity and potential interactions with biological targets.
Anticancer Activity
Preliminary studies indicate that 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide exhibits notable anticancer properties. The compound's structure suggests it may interact with various cellular pathways involved in cancer progression. For instance:
- Mechanism of Action : The presence of the tetraazole ring is crucial for its biological activity. Research has shown that similar compounds containing tetrazole or imidazole rings demonstrate significant anticancer effects due to their ability to induce apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can selectively inhibit cancer cell proliferation. For example, analogues with similar structural motifs have shown IC50 values indicating potent anticancer activity against various cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. The presence of the pyridyl group enhances its interaction with microbial targets:
- Research Findings : Studies have indicated that pyridine derivatives often exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Comparative Analysis : When compared to other known antimicrobial agents, compounds with similar structures have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.
Synthetic Pathways
The synthesis of this compound involves several steps that require careful optimization:
| Step | Description |
|---|---|
| 1 | Synthesis of the benzamide backbone through acylation reactions. |
| 2 | Formation of the tetraazole ring via cyclization methods involving hydrazines or azides. |
| 3 | Introduction of the chloro and pyridyl groups through nucleophilic substitutions or electrophilic aromatic substitutions. |
Each step is critical for achieving high yields and purity of the final product.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:
- Functional Group Importance : The combination of the chloro group and the tetraazole moiety appears to enhance its pharmacological profile compared to other related compounds without these features.
- Comparative Compounds : A comparison with structurally related compounds reveals that those lacking the tetraazole ring or having different substituents exhibit diminished biological activity .
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, kinases, and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on heterocyclic ring systems, substituents, and pesticidal efficacy. Below is a detailed analysis:
Core Heterocyclic Ring Modifications
- 1H-1,2,4-Triazole Derivatives : Compounds such as N-(cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocyclic amides (as described in the referenced patent) replace the tetrazole ring with a 1,2,4-triazole. Triazole derivatives generally exhibit reduced metabolic stability compared to tetrazole analogs due to differences in ring aromaticity and hydrogen-bonding capacity. This impacts their half-life in biological systems .
- Tetrazole Derivatives : The 1H-1,2,3,4-tetrazole group in the target compound enhances resistance to enzymatic degradation, a critical advantage in pesticidal formulations requiring prolonged activity.
Substituent Variations
- Pyridyl vs. Pyrimidinyl Groups: The 4-pyridylethyl substituent in the target compound contrasts with pyrimidinyl groups in analogs (e.g., pyrimidin-2-yl in triazole derivatives).
- Amide Side Chains : The N-(2-(4-pyridyl)ethyl) group offers greater conformational flexibility compared to bulkier substituents like cyclopropylmethyl, which may reduce steric hindrance during receptor interactions.
Pesticidal Efficacy
This is attributed to enhanced stability and receptor-binding kinetics .
Data Table: Structural and Functional Comparison
| Feature | Target Compound | Triazole Analogs (e.g., Patent Example) |
|---|---|---|
| Heterocyclic Ring | 1H-1,2,3,4-Tetrazole (5-membered, 4N atoms) | 1H-1,2,4-Triazole (5-membered, 3N atoms) |
| Substituent at N | 4-Pyridylethyl | Cyclopropylmethyl or pyrimidin-2-yl |
| Metabolic Stability | High (tetrazole resists oxidation) | Moderate (triazole prone to ring-opening) |
| Target Pests | Lepidoptera, Coleoptera | Lepidoptera, Hemiptera |
| Binding Affinity | Hypothesized higher affinity due to pyridyl-tetrazole synergy | Moderate (pyrimidinyl groups less π-acidic) |
Research Findings and Implications
- Patent Evidence : The compound’s pesticidal utility is emphasized in the European Patent Bulletin (2021), which classifies it alongside triazole derivatives but highlights tetrazole-based structures for improved field performance .
- Structural Optimization : The combination of a tetrazole ring and pyridylethyl group represents a strategic balance between stability and target engagement. This design principle is mirrored in commercial pesticides like sulfoxaflor but distinguishes itself through tetrazole integration.
- Unresolved Questions : Comparative toxicity profiles and environmental persistence data remain unreported in public domains, necessitating further ecotoxicological studies.
Biological Activity
2-chloro-N-[2-(4-pyridyl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a chloro group, a pyridyl moiety, and a tetraazolyl substituent attached to a benzamide backbone, suggesting various interactions with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13ClN6O, with a molecular weight of 328.75 g/mol. The presence of multiple functional groups enhances its reactivity and potential biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Pyridyl Moiety | Potential interaction with various receptors |
| Tetraazolyl Substituent | May contribute to unique pharmacological effects |
| Benzamide Backbone | Provides structural stability and bioactivity |
Antitumor Activity
Preliminary studies indicate that this compound exhibits notable antitumor activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the tetraazole ring is crucial for its anticancer properties.
Case Study: Anticancer Efficacy
A study evaluated the compound's efficacy against human cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 15 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro testing against Gram-positive and Gram-negative bacteria revealed effective inhibition at micromolar concentrations.
Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The mechanism by which this compound exerts its biological effects is still under investigation. Initial findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial integrity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly alter its pharmacological profile.
Key Findings:
- Chloro Group: Enhances lipophilicity and cellular uptake.
- Pyridyl Moiety: Critical for receptor binding and activity.
- Tetraazole Ring: Essential for anticancer activity; modifications may reduce efficacy.
Q & A
Advanced Question
- QSAR modeling : Predict biodegradability and bioaccumulation using descriptors like logP (2.8–3.5) and topological polar surface area (TPSA ~95 Ų) .
- Molecular dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (pH 5–9) to identify stable degradation products .
- Ecotoxicity screening : Use Daphnia magna or Vibrio fischeri assays to quantify acute/chronic effects, aligning with OECD guidelines .
How can the compound’s stability under varying storage conditions be assessed?
Advanced Question
- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–12 weeks .
- HPLC monitoring : Track decomposition products (e.g., hydrolyzed benzamide derivatives) using C18 columns and acetonitrile/water gradients .
- Crystallinity analysis : XRPD detects amorphous phase formation, which may alter solubility and bioavailability .
What strategies enhance the compound’s selectivity for target enzymes over human homologs?
Advanced Question
- Crystal structure docking : Use AlphaFold-predicted bacterial PPTase structures to identify binding pocket differences .
- Proteomic off-target screening : Incubate with human cell lysates and perform pull-down assays with biotinylated probes .
- Mutagenesis studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to validate binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
